molecular formula C17H16N6O3S B2976979 methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 728890-75-3

methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No. B2976979
CAS RN: 728890-75-3
M. Wt: 384.41
InChI Key: CPYIIKKCQTZLMI-UHFFFAOYSA-N
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Description

The compound “methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate” is a complex organic molecule that contains several functional groups including an amide, a sulfanyl group, a triazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the pyridine and the triazole), followed by the introduction of the sulfanyl and acetamido groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (a pyridine and a triazole) as well as several functional groups (an amide, a sulfanyl group) would result in a three-dimensional structure with potentially interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents. The compound’s melting and boiling points, as well as other physical properties, would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Pharmaceutical Research

This compound, with its triazole and pyridine components, could be a precursor in the synthesis of pharmaceuticals. Triazoles are known for their antifungal properties, and modifications to the triazole ring can lead to the development of new medications . The pyridin-3-yl group could potentially interact with various biological targets, offering a platform for the development of drugs with a range of therapeutic effects.

Material Science

In material science, the compound’s ability to form stable crystals through hydrogen bonding could be exploited to create new materials with specific optical or electronic properties. The molecular structure, influenced by intermolecular interactions, could lead to materials with unique thermal stability or conductivity .

Energetic Materials Development

The nitrogen-rich nature of the triazole ring makes it a candidate for the development of energetic materials. When incorporated into ionic salts, the compound could enhance the physical and chemical properties, leading to materials with improved detonation performance or thermostability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical and physical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its chemical and biological properties. This could include studies of its reactivity, its interactions with biological macromolecules, and its potential uses in medicine or industry .

properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-26-16(25)11-4-6-13(7-5-11)20-14(24)10-27-17-22-21-15(23(17)18)12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYIIKKCQTZLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(4-amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate

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